molecular formula C21H20N2O2S B2391679 N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamide CAS No. 2034358-87-5

N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamide

Cat. No. B2391679
M. Wt: 364.46
InChI Key: SXBRDVAFHUPHLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used for the treatment of non-small cell lung cancer (NSCLC). AZD9291 has shown promising results in clinical trials and has been approved by the US Food and Drug Administration (FDA) for the treatment of NSCLC patients with EGFR T790M mutation.

Scientific Research Applications

Synthesis and Biological Evaluation

N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamide and its derivatives have been explored in the synthesis of novel compounds with potential biological activities. For instance, the synthesis of various heterocyclic compounds derived from similar structures has been reported, demonstrating anti-inflammatory and analgesic activities. These compounds showed significant inhibition of cyclooxygenase enzymes and were comparable to standard drugs in their anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiplasmodial Activities

In the context of antimalarial research, derivatives of N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamide have been synthesized and tested against different strains of Plasmodium falciparum. These studies revealed structure-activity relationships, indicating that the nature of the acyl moiety significantly influences antiplasmodial activity. Some benzamides showed promising activity against chloroquine-sensitive and multiresistant strains of Plasmodium falciparum (Hermann et al., 2021).

Synthesis of β-Lactam Antibiotics

Compounds related to N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamide have been utilized in the synthesis of key intermediates for β-lactam antibiotics. The process involves the transformation of related structures into 4-acetoxy-azetidinones, which are crucial in the synthesis of these antibiotics (Cainelli, Galletti, & Giacomini, 1998).

Nematocidal Activities

Some derivatives have shown significant nematocidal activities. Compounds with similar structures demonstrated efficacy against Bursaphelenchus xylophilus, a harmful nematode, suggesting their potential as lead compounds for nematicides development (Liu, Wang, Zhou, & Gan, 2022).

Antimicrobial Agents

Derivatives of this compound have been synthesized and exhibited antimicrobial activities. These compounds were more potent against Gram-positive bacterial strains and showed potential as new antimicrobial agents (Bikobo et al., 2017).

properties

IUPAC Name

N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-thiophen-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-25-19-13-23(14-19)18-10-8-17(9-11-18)22-21(24)16-6-4-15(5-7-16)20-3-2-12-26-20/h2-12,19H,13-14H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBRDVAFHUPHLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamide

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